5-(Chloromethyl)-2-cyclopentyloxypyridine CAS number and identifiers
5-(Chloromethyl)-2-cyclopentyloxypyridine CAS number and identifiers
An In-Depth Technical Guide to 5-(Chloromethyl)-2-cyclopentyloxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(Chloromethyl)-2-cyclopentyloxypyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes foundational chemical data with practical, field-proven insights into its synthesis, reactivity, and potential applications, ensuring a self-validating system of protocols and mechanistic understanding.
Core Compound Identification
A precise understanding of a compound's fundamental identifiers is critical for regulatory compliance, procurement, and unambiguous scientific communication. The key identifiers for 5-(Chloromethyl)-2-cyclopentyloxypyridine are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 1250546-74-7 | [1] |
| Molecular Formula | C₁₁H₁₄ClNO | [1] |
| Molecular Weight | 211.69 g/mol | [1] |
| IUPAC Name | 5-(Chloromethyl)-2-(cyclopentyloxy)pyridine | |
| SMILES | ClCC1=CN=C(OC2CCCC2)C=C1 | [1] |
Strategic Synthesis and Mechanistic Rationale
The synthesis of 5-(Chloromethyl)-2-cyclopentyloxypyridine can be approached through several strategic pathways. The choice of a specific route is often dictated by the availability of starting materials, desired scale, and safety considerations. A common and logical approach involves a two-step process: the initial synthesis of 2-cyclopentyloxypyridine followed by a chloromethylation reaction.
Synthesis of 2-Cyclopentyloxypyridine
The introduction of the cyclopentyloxy group onto the pyridine ring is a crucial first step. This is typically achieved via a nucleophilic aromatic substitution reaction, where the commercially available and relatively inexpensive 2-chloropyridine is reacted with cyclopentanol in the presence of a strong base.
Protocol 1: Synthesis of 2-Cyclopentyloxypyridine
-
Reagent Preparation: To a solution of cyclopentanol (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: Sodium hydride acts as a strong base to deprotonate the hydroxyl group of cyclopentanol, forming the more nucleophilic cyclopentoxide anion. The use of an inert atmosphere is critical to prevent the reaction of NaH with atmospheric moisture.
-
-
Nucleophilic Substitution: To the resulting suspension, add a solution of 2-chloropyridine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Insight: The reaction can be gently heated (e.g., to 50-60 °C) to expedite the conversion if TLC analysis shows a slow reaction rate.
-
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Chloromethylation of 2-Cyclopentyloxypyridine
The subsequent chloromethylation introduces the reactive chloromethyl group at the 5-position of the pyridine ring. The 2-cyclopentyloxy group is an ortho, para-director, and while some substitution at the 3-position might occur, the 5-position is sterically more accessible.
Protocol 2: Chloromethylation of 2-Cyclopentyloxypyridine
-
Reaction Setup: In a well-ventilated fume hood, combine 2-cyclopentyloxypyridine (1.0 equivalent) with paraformaldehyde (1.5 equivalents) and concentrated hydrochloric acid (HCl).
-
Causality: This is a classic electrophilic aromatic substitution (chloromethylation) reaction. Paraformaldehyde and HCl generate the electrophilic species, which then attacks the electron-rich pyridine ring.
-
-
Reaction Conditions: Heat the mixture to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Synthetic workflow for 5-(Chloromethyl)-2-cyclopentyloxypyridine.
Chemical Reactivity and Synthetic Utility
The synthetic utility of 5-(Chloromethyl)-2-cyclopentyloxypyridine stems from the reactivity of the chloromethyl group, which is an excellent electrophilic handle for various nucleophilic substitution reactions. This allows for the facile introduction of the 2-cyclopentyloxypyridin-5-ylmethyl moiety into a wide array of molecular scaffolds.
Key transformations include:
-
N-Alkylation: Reaction with primary or secondary amines to form the corresponding aminomethyl derivatives. This is a cornerstone reaction in the synthesis of many biologically active compounds.
-
O-Alkylation: Reaction with alcohols or phenols in the presence of a base to yield ether linkages.
-
S-Alkylation: Reaction with thiols to form thioethers.
-
C-Alkylation: Reaction with carbanions (e.g., from malonates or beta-ketoesters) to form new carbon-carbon bonds.
-
Cyanation: Reaction with cyanide salts (e.g., NaCN or KCN) to introduce a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Caption: Reactivity of 5-(Chloromethyl)-2-cyclopentyloxypyridine.
Applications in Drug Discovery and Medicinal Chemistry
The 2-alkoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3] The incorporation of a reactive handle like the 5-chloromethyl group makes 5-(Chloromethyl)-2-cyclopentyloxypyridine a valuable intermediate for the synthesis of novel therapeutic agents.
Potential therapeutic areas for derivatives of this compound include:
-
Oncology: Pyridine derivatives are known to exhibit anticancer properties.[4] The 2-alkoxypyridine moiety can be found in inhibitors of various kinases.
-
Infectious Diseases: The pyridine ring is a common feature in antibacterial and antifungal agents.[5][6]
-
Neuroscience: The structural motifs present in this compound are relevant for the development of agents targeting the central nervous system.
For instance, related compounds such as 2-chloro-5-(chloromethyl)pyridine are key intermediates in the synthesis of neonicotinoid insecticides like imidacloprid and acetamiprid.[5][7] While the direct applications of 5-(Chloromethyl)-2-cyclopentyloxypyridine are not yet extensively documented in publicly available literature, its structural similarity to these and other biologically active molecules suggests a high potential for its use in the discovery of new chemical entities with therapeutic or agrochemical value.
Safety, Handling, and Storage
5.1. Hazard Identification
Based on related compounds, potential hazards include:
-
Acute Toxicity: Harmful if swallowed.[8]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[8]
-
Respiratory Irritation: May cause respiratory irritation.[9]
-
Sensitization: May cause an allergic skin reaction.[8]
5.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9][10] Work should be conducted in a well-ventilated fume hood.[1][9]
-
Engineering Controls: Ensure adequate ventilation to minimize exposure to vapors and dust.[1]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[9]
5.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][11]
-
Keep away from incompatible materials such as strong oxidizing agents.
5.4. First Aid Measures
-
In case of skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Predicted Analytical Data
While experimental data is not widely published, the expected NMR and IR spectral features can be predicted based on the structure and data from similar compounds.
-
¹H NMR:
-
Aromatic protons on the pyridine ring would appear in the range of δ 7.0-8.5 ppm.
-
The chloromethyl protons (-CH₂Cl) would likely be a singlet around δ 4.5-4.8 ppm.
-
The methine proton of the cyclopentyloxy group (-OCH-) would be a multiplet further downfield than the other cyclopentyl protons.
-
The methylene protons of the cyclopentyl ring would appear as multiplets in the upfield region (δ 1.5-2.5 ppm).
-
-
¹³C NMR:
-
Aromatic carbons would be observed in the δ 110-165 ppm region.
-
The chloromethyl carbon (-CH₂Cl) would be expected around δ 45-50 ppm.
-
The carbons of the cyclopentyloxy group would appear in the upfield region.
-
-
IR Spectroscopy:
-
C-H stretching of the aromatic ring around 3000-3100 cm⁻¹.
-
C-H stretching of the aliphatic groups below 3000 cm⁻¹.
-
C=C and C=N stretching of the pyridine ring in the 1400-1600 cm⁻¹ region.
-
C-O stretching of the ether linkage around 1200-1300 cm⁻¹.
-
C-Cl stretching around 600-800 cm⁻¹.
-
References
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ResearchGate. ChemInform Abstract: Substituent Effect on the Chlorination of 2-Alkoxypyridines to Give 2- Chloropyridines under Vilsmeier-Haack Conditions. [Link]
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PubMed. Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation. [Link]
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ResearchGate. (PDF) A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. [Link]
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ACS Publications. A Convenient Synthesis of 5-Fluoropyrimidines Using 1-(Chloromethyl)-4-fluoro-1,4-diazabicyclo[2.cntdot.2.cntdot.2]octane Bis(tetrafluoroborate)-SELECTFLUOR Reagent. [Link]
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ResearchGate. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]
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ResearchGate. A Review on the Medicinal Importance of Pyridine Derivatives. [Link]
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international journal of research culture society. Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. [Link]
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